Tryprostatin A
Overview
Description
Tryprostatin A is a secondary metabolite isolated from a marine fungal strain Aspergillus fumigatus BM939 . It is an important type of metabolic cyclic dipeptide containing a tryptophan (Trp) unit . It has been reported that Tryprostatin A completely inhibited cell cycle progression of tsFT210 cells in the G2/M phase .
Synthesis Analysis
The total synthesis of Tryprostatin A has been achieved by several groups . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation . A subsequent C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation led to the total synthesis of Tryprostatin A in 12 linear steps from alanine with 25% overall yield .Molecular Structure Analysis
Tryprostatin A is a diketopiperazine . Its molecular formula is C22H27N3O3 . The average mass is 381.468 Da and the monoisotopic mass is 381.205231 Da .Chemical Reactions Analysis
The synthesis of Tryprostatin A involves several chemical reactions, including a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation and a C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation .Scientific Research Applications
Cytotoxic Properties in Cancer Cell Lines
Tryprostatin A demonstrates notable cytotoxic properties against various human cancer cell lines. Zhao et al. (2002) found that while tryprostatin A and its stereoisomers did not significantly act in topoisomerase II- or tubulin-based assays, one of its diastereomers exhibited greater cytotoxicity than etoposide in examined cancer cell lines. This suggests potential applications in cancer therapy, especially considering the unique stereochemistry of tryprostatin B derivatives (Zhao et al., 2002). Additionally, Jain et al. (2008) identified critical structural features necessary for cytotoxic activity in tryprostatin A analogues. They found that certain configurations were essential for inhibiting both topoisomerase II and tubulin polymerization, highlighting the compound's potential as an antitumor antimitotic agent (Jain et al., 2008).
Enhanced Production Techniques
Maiya et al. (2009) significantly improved the production of tryprostatin B, a related compound, by expressing genes from the fumitremorgin cluster in Aspergillus nidulans. This approach utilized fungal genome sequences and gene function knowledge, indicating a method that could potentially be adapted for tryprostatin A production as well (Maiya et al., 2009).
Role as a Cell Cycle Inhibitor
Tryprostatin A inhibits the mammalian cell cycle at the G2/M phase, demonstrating its role as a cell cycle inhibitor. This function is pivotal in its potential use as a treatment for diseases characterized by rapid cell division, such as cancer. The synthesis and evaluation of tryprostatin B and demethoxyfumitremorgin C analogues by Wang et al. (2000) provide further insight into the compound's mechanism and potential applications in disease treatment (Wang et al., 2000).
Applications in Biological Studies
Tryprostatin A serves as a bioprobe in biological research, particularly in cell cycle analyses. Osada (2003) discussed how tryprostatin A could be used to dissect various biological functions, particularly in understanding microtubule polymerization and its interactions with tubulin (Osada, 2003).
Future Directions
properties
IUPAC Name |
(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPVPHNDQHWLJ-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017629 | |
Record name | Tryprostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryprostatin A | |
CAS RN |
171864-80-5 | |
Record name | Tryprostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.